molecular formula C18H23ClN4O2 B3308772 3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-04-6

3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3308772
CAS No.: 939986-04-6
M. Wt: 362.9 g/mol
InChI Key: PVPPGFGNTNGHGO-UHFFFAOYSA-N
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Description

3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound featuring a piperidine ring substituted with a tert-butyl carbamate group at the 1-position and a 3-chloroquinoxalin-2-ylamino moiety at the 3-position. The tert-butyl ester group improves stability and modulates lipophilicity, making this compound a candidate for pharmaceutical intermediates or kinase inhibitors .

Properties

IUPAC Name

tert-butyl 3-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)23-10-6-7-12(11-23)20-16-15(19)21-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPPGFGNTNGHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671384
Record name tert-Butyl 3-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-04-6
Record name 1,1-Dimethylethyl 3-[(3-chloro-2-quinoxalinyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the available data on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22ClN3O3
  • Molecular Weight : 363.84 g/mol
  • CAS Number : 939986-04-6

The compound features a quinoxaline moiety, which is known for its diverse biological activities, including antibacterial and antiviral properties. The piperidine ring contributes to the compound's ability to interact with various biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For example, derivatives containing β-amino acid moieties have shown activity against viruses such as HSV-1 (Herpes Simplex Virus Type 1) and VSV (Vesicular Stomatitis Virus) in vitro. The introduction of specific functional groups enhances their efficacy as neuraminidase inhibitors, which are crucial for viral replication .

Anti-inflammatory and Antibacterial Properties

The compound's structural characteristics suggest potential anti-inflammatory and antibacterial activities. Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α in cell culture models. For instance, certain derivatives have demonstrated effectiveness in reducing edema in animal models, indicating their potential use in treating inflammatory conditions .

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways. For example, it may inhibit specific enzymes or receptors involved in inflammation and infection processes. The presence of the chloroquinoxaline group is particularly noteworthy as it can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacokinetic profiles .

Study 1: Antiviral Efficacy

A study involving the evaluation of various quinoxaline derivatives showed that compounds with similar structures to this compound displayed IC50 values in the micromolar range against HSV-1. The results indicated that modifications to the quinoxaline core significantly affected antiviral activity, suggesting a structure-activity relationship that could guide future synthesis efforts .

Study 2: In Vivo Anti-inflammatory Effects

In a mouse model of carrageenan-induced paw edema, derivatives of piperidine carboxylic acids were tested for their anti-inflammatory effects. Results indicated that these compounds significantly reduced swelling compared to control groups. This suggests that similar modifications in the structure of this compound could yield potent anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural similarities to other bioactive molecules suggest that it may exhibit significant pharmacological effects.

Potential Therapeutic Areas :

  • Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit tumor growth. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The presence of the quinoxaline ring suggests potential antibacterial and antifungal activities. Compounds with similar scaffolds have demonstrated effectiveness against resistant strains of bacteria .

Neuropharmacology

There is growing interest in the neuropharmacological properties of piperidine derivatives. The compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders such as anxiety and depression.

Research Findings :

  • Studies have indicated that piperidine derivatives can modulate dopamine and serotonin receptors, which are crucial in mood regulation .

Synthetic Chemistry

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the chloroquinoxaline group. This synthetic pathway is valuable for developing other derivatives with enhanced biological activity.

Synthesis Overview :

  • The synthesis typically employs methods such as nucleophilic substitution and coupling reactions, which are well-documented in the literature .

Case Studies

Several studies highlight the applications of similar compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated that quinoxaline derivatives inhibit cell proliferation in breast cancer models.
Antimicrobial ActivityShowed effectiveness against MRSA strains using quinoxaline-based compounds.
NeuropharmacologyInvestigated the effects of piperidine derivatives on serotonin receptors, indicating potential antidepressant effects.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Structural Features Molecular Formula MW XLogP3 Hydrogen Bond Donors Key Functional Groups
3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (Main Compound) 3-amino linkage; quinoxaline with Cl substituent Not explicitly provided (Inferred: ~C19H24ClN4O2) ~376 ~4.0 1 Tert-butyl ester, quinoxaline-amine
4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-position methylene-bridged amino; quinoxaline with Cl C19H25ClN4O2 376.88 4.1 1 Methylene-linked amine, tert-butyl ester
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Pyridazine core; oxymethyl linker at 3-position C15H22ClN3O3 327.81 Not reported 0 Pyridazine, ether linkage
3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Oxymethyl linker at 3-position; quinoxaline with Cl C19H24ClN3O3 377.87 Not reported 0 Quinoxaline, ether linkage
3-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Pyrazine core; oxymethyl linker at 3-position C15H23N3O3 293.36 Not reported 0 Pyrazine, ether linkage

Q & A

Q. What are the recommended synthetic routes for preparing 3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions involving coupling of quinoxaline derivatives with piperidine intermediates. For example, tert-butyl esters are often introduced via Boc protection strategies under anhydrous conditions with catalysts like palladium diacetate or phase-transfer catalysts (e.g., chiral catalysts for enantioselective alkylation) . Optimization involves controlling temperature (e.g., 40–100°C for coupling reactions), solvent selection (DMF, CH₂Cl₂), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How should researchers characterize the structural integrity of this compound?

Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and quinoxaline aromatic protons. High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹. X-ray crystallography may resolve stereochemistry if chiral centers are present .

Q. What are the key stability considerations for storage and handling?

The compound is sensitive to moisture and heat. Store under inert gas (argon or nitrogen) at –20°C in sealed, light-resistant containers. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict degradation pathways, such as tert-butyl ester hydrolysis. Avoid strong oxidizing agents, which may degrade the quinoxaline moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during nucleophilic substitution reactions involving the chloro-quinoxaline group?

Contradictions in reaction rates may arise from solvent polarity effects or competing mechanisms (e.g., SN1 vs. SN2). Kinetic studies using variable-temperature NMR or stopped-flow spectrophotometry can elucidate transition states. Computational modeling (DFT or MD simulations) may identify steric hindrance from the tert-butyl group or electronic effects from the quinoxaline ring .

Q. What strategies are effective for analyzing regioselectivity in functionalization of the piperidine ring?

Regioselectivity is influenced by steric and electronic factors. For example, the tert-butyl group directs electrophiles to less hindered positions. Advanced techniques like NOESY NMR or X-ray crystallography can map spatial arrangements. Directed ortho-metalation (DoM) or transition-metal-catalyzed C–H activation may enable selective modifications .

Q. How can researchers validate the compound’s biological activity in enzyme inhibition studies while minimizing false positives?

Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement. Counter-screening against related enzymes (e.g., monoamine oxidases or acetylcholinesterase) ensures specificity. Structural analogs with modified substituents (e.g., replacing tert-butyl with methyl groups) can establish structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the compound’s reactivity in complex reaction environments?

Density functional theory (DFT) calculations can model reaction pathways and transition states. Molecular docking studies predict binding affinities to biological targets. Solvent effects are accounted for using continuum solvation models (e.g., COSMO-RS). Machine learning algorithms trained on reaction databases may predict optimal conditions for novel transformations .

Methodological Notes

  • Data Interpretation : Always cross-reference spectroscopic data with synthetic intermediates to confirm stepwise success. For example, unexpected peaks in NMR may indicate residual solvents or byproducts .
  • Contradiction Management : When kinetic or selectivity data conflict, replicate experiments under rigorously controlled conditions (e.g., degassed solvents, inert atmosphere) to exclude environmental artifacts .
  • Safety Protocols : Adhere to occupational exposure limits (OELs) for chloro-quinoxaline derivatives, which may exhibit uncharacterized toxicity. Use fume hoods and personal protective equipment (PPE) during handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

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